molecular formula C11H8FNO2 B3330104 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 66504-49-2

1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B3330104
CAS RN: 66504-49-2
M. Wt: 205.18 g/mol
InChI Key: UIVQAAIHSAYQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, commonly known as 4-Fluoro-3-oxo-2-phenyl-2,3-dihydro-1H-benz[f]isoindole-1-carboxamide (FOBIC), is a small molecule that has gained significant attention in the field of medicinal chemistry. FOBIC is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which has been shown to have therapeutic potential in various diseases.

Mechanism of Action

1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione acts as a potent inhibitor of FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which activate the cannabinoid receptors, CB1 and CB2, resulting in the therapeutic effects observed with 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which have analgesic and anti-inflammatory effects. 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to have anxiolytic and antidepressant effects through the activation of the CB1 receptor in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in lab experiments include its high potency and selectivity for FAAH inhibition, which allows for the study of the effects of endocannabinoids in various disease models. However, the limitations of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione include its poor solubility in water, which can affect its bioavailability, and its potential off-target effects.

Future Directions

For research include the development of more potent and selective FAAH inhibitors, the investigation of the effects of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione in combination with other drugs, and the exploration of its potential use in the treatment of other diseases such as cancer and neurodegenerative disorders.

Scientific Research Applications

1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has also been shown to have potential in the treatment of various diseases such as chronic pain, anxiety disorders, and depression.

properties

IUPAC Name

1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVQAAIHSAYQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 6
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

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